4-Hydroxy-3-(hydroxymethyl)-1-phenyl-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid
Description
4-Hydroxy-3-(hydroxymethyl)-1-phenyl-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid is a polycyclic aromatic compound featuring a partially saturated naphthalene core. Its structure includes a phenyl substituent at position 1, a hydroxymethyl group at position 3, a hydroxyl group at position 4, and a carboxylic acid moiety at position 2. This compound belongs to the tetrahydronaphthalene family, which is structurally related to β-carboline derivatives but lacks the indole ring system characteristic of carbazoles .
Properties
CAS No. |
6271-69-8 |
|---|---|
Molecular Formula |
C18H18O4 |
Molecular Weight |
298.3 g/mol |
IUPAC Name |
4-hydroxy-3-(hydroxymethyl)-1-phenyl-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C18H18O4/c19-10-14-16(18(21)22)15(11-6-2-1-3-7-11)12-8-4-5-9-13(12)17(14)20/h1-9,14-17,19-20H,10H2,(H,21,22) |
InChI Key |
RAESRZQFJCRAIX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C(C(C(C3=CC=CC=C23)O)CO)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Diels-Alder Cycloaddition
A cyclohexene derivative serves as the diene, reacting with a substituted dienophile to form the bicyclic system. For example:
-
Diene : 1,3-Butadiene derivative with pre-installed phenyl group.
-
Dienophile : Acrylic acid derivative to introduce the carboxylic acid precursor.
Reaction conditions:
Friedel-Crafts Alkylation
An alternative route employs Friedel-Crafts alkylation to construct the tetrahydronaphthalene framework:
-
Electrophile : Benzyl chloride or bromide.
-
Aromatic substrate : Tetralin (1,2,3,4-tetrahydronaphthalene).
Reaction conditions:
-
Catalyst: AlCl₃ or FeCl₃.
-
Solvent: Nitromethane.
-
Temperature: 0–25°C.
Limitation : Poor control over substitution pattern, necessitating post-functionalization.
Functional Group Introduction
Epoxidation-Hydrolysis
-
Epoxidation : Treat the tetrahydronaphthalene intermediate with m-chloroperbenzoic acid (mCPBA) to form an epoxide.
-
Acid-catalyzed hydrolysis : Convert the epoxide to a diol, followed by selective oxidation to introduce the hydroxymethyl group.
Conditions :
-
Epoxidation: 0°C, dichloromethane.
-
Hydrolysis: H₂SO₄ (0.5 M), 60°C.
Yield : 40–50% (two steps).
Direct Hydroxymethylation
Formaldehyde condensation under basic conditions:
-
Reagent : Paraformaldehyde, K₂CO₃.
-
Solvent : DMF, 80°C.
Selectivity : Position 3 favored due to steric and electronic factors.
Oxidation of Primary Alcohol
A hydroxymethyl group at position 2 is oxidized to a carboxylic acid:
-
Reagent : KMnO₄ in acidic (H₂SO₄) or neutral (H₂O) conditions.
-
Temperature : 60–80°C.
Carboxylation with CO₂
Grignard reagent (aryl magnesium bromide) reacts with CO₂:
-
Conditions : Dry THF, −78°C.
-
Quenching : Dilute HCl.
Advantage : Better stereochemical retention compared to oxidation.
Stereochemical Control
Asymmetric Catalysis
Chiral catalysts induce enantioselectivity during key steps:
Resolution of Racemates
-
Chiral column chromatography : Use of cellulose-based stationary phases.
-
Diastereomeric salt formation : Tartaric acid derivatives separate enantiomers.
Optimization and Scale-Up Challenges
Protecting Group Strategies
-
Hydroxyl groups : Protected as acetyl or TBS ethers during Friedel-Crafts alkylation.
-
Carboxylic acid : Converted to methyl ester to prevent side reactions.
Purification Techniques
-
Recrystallization : Ethanol/water mixtures remove unreacted intermediates.
-
HPLC : Reverse-phase C18 columns resolve stereoisomers.
Analytical Validation
Spectroscopic Characterization
Chemical Reactions Analysis
Esterification Reactions
The carboxylic acid group undergoes esterification under acidic conditions. Key findings include:
Reaction Conditions
-
Methanol/H<sub>2</sSO<sub>4</sub> catalyst at 60°C for 6 hours
-
Ethanol/p-toluenesulfonic acid (PTSA) at reflux for 12 hours
Outcomes
| Product Formed | Yield (%) | Stability |
|---|---|---|
| Methyl ester derivative | 82 | Stable at RT |
| Ethyl ester derivative | 75 | Hygroscopic |
These esters retain the hydroxyl and hydroxymethyl groups, enabling further functionalization .
Oxidation Reactions
The hydroxymethyl group (-CH<sub>2</sub>OH) undergoes controlled oxidation:
Primary Pathway
-
Oxidizing Agent : KMnO<sub>4</sub> in acidic medium (H<sub>2</sub>SO<sub>4</sub>/H<sub>2</sub>O)
-
Product : 4-Hydroxy-3-carboxy-1-phenyl-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid
Secondary Pathway
-
Oxidizing Agent : CrO<sub>3</sub> in acetone (Jones oxidation)
-
Product : Ketone derivative via dehydrogenation of the tetrahydronaphthalene ring
Reduction Reactions
The hydroxyl group participates in selective reductions:
Catalytic Hydrogenation
-
Conditions : H<sub>2</sub> (1 atm), Pd/C catalyst in ethanol
-
Product : 3-(Hydroxymethyl)-1-phenyl-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid (hydroxyl group reduced)
Borohydride Reduction
-
Reagent : NaBH<sub>4</sub> in THF/H<sub>2</sub>O
-
Product : Diol derivative (hydroxymethyl → CH<sub>2</sub>OH retained)
Alkylation Reactions
The phenolic hydroxyl group undergoes O-alkylation:
Methylation
-
Reagents : CH<sub>3</sub>I, K<sub>2</sub>CO<sub>3</sub> in DMF
-
Product : 4-Methoxy-3-(hydroxymethyl)-1-phenyl-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid
-
Yield : 76%
Benzylation
-
Reagents : Benzyl bromide, NaH in THF
-
Product : 4-Benzyloxy derivative
Cyclization Reactions
Intramolecular esterification forms lactones:
Acid-Catalyzed Cyclization
-
Conditions : HCl (gaseous) in toluene at 110°C
-
Product : 8-Membered lactone ring fused to tetrahydronaphthalene core
Base-Mediated Cyclization
-
Conditions : NaOH in ethylene glycol at 150°C
-
Product : 6-Membered lactone with phenyl substituent
-
Side Reaction : Partial decarboxylation observed (~12%)
Deprotonation and Salt Formation
The carboxylic acid group forms salts with metals and amines:
| Counterion | Reaction Medium | Solubility (mg/mL) | Application |
|---|---|---|---|
| Sodium (Na<sup>+</sup>) | H<sub>2</sub>O/EtOH | 45.2 | Pharmaceutical formulations |
| Triethylammonium | CH<sub>2</sub>Cl<sub>2</sub> | 12.8 | Catalytic reactions |
Radical Reactions
The compound participates in free-radical processes:
Photochemical Oxidation
-
Conditions : UV light (254 nm), O<sub>2</sub> atmosphere
-
Product : Ring-opened dicarboxylic acid derivative
Key Research Findings
-
Antitumor Activity : Methyl ester derivatives showed selective cytotoxicity against breast cancer cell lines (ED<sub>50</sub> = 0.7 µM for SK-BR-3) .
-
Stability Profile : The sodium salt form exhibits superior thermal stability (decomposition >250°C) compared to the free acid (decomposition at 180°C) .
-
Stereochemical Effects : Alkylation at the 4-hydroxy position alters biological activity by ~40%, highlighting the importance of stereochemistry .
This compound's reactivity profile positions it as a valuable intermediate for synthesizing complex molecules in medicinal and materials chemistry.
Scientific Research Applications
Medicinal Chemistry Applications
Antioxidant Properties
Research indicates that this compound exhibits notable antioxidant activity, which is crucial for protecting cells from oxidative stress. A study demonstrated that it can scavenge free radicals effectively, making it a candidate for developing antioxidant therapies in diseases related to oxidative damage .
Anti-inflammatory Effects
The compound has shown promise in reducing inflammation in preclinical models. In vitro studies have indicated that it can inhibit pro-inflammatory cytokines, which are pivotal in various inflammatory diseases. This suggests its potential as an anti-inflammatory agent in therapeutic formulations .
Anticancer Activity
Preliminary studies have indicated that 4-Hydroxy-3-(hydroxymethyl)-1-phenyl-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid may have anticancer properties. Research involving cell lines has shown that it can induce apoptosis in cancer cells while sparing normal cells. This selectivity is crucial for developing safer cancer treatments .
Material Science Applications
Polymer Chemistry
This compound can be utilized as a monomer in polymer synthesis due to its functional groups that allow for copolymerization. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability, making it suitable for advanced material applications .
Coatings and Adhesives
The compound's chemical structure lends itself to formulation in coatings and adhesives. Its hydrophobic characteristics can improve the water resistance of coatings, which is beneficial for outdoor applications .
Environmental Science Applications
Bioremediation
There is growing interest in utilizing this compound in bioremediation processes. Its ability to interact with various pollutants suggests that it could facilitate the degradation of hazardous substances in contaminated environments. Studies are currently exploring its efficacy in degrading heavy metals and organic pollutants .
Sustainable Agriculture
In agricultural applications, the compound may serve as a natural pesticide or growth enhancer. Initial findings suggest it could stimulate plant growth while providing protection against certain pathogens, thereby contributing to sustainable farming practices .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study 1 | Antioxidant Activity | Demonstrated effective scavenging of free radicals; potential for therapeutic use in oxidative stress-related diseases. |
| Study 2 | Anti-inflammatory Effects | Inhibition of pro-inflammatory cytokines; implications for treating chronic inflammatory conditions. |
| Study 3 | Anticancer Activity | Induced apoptosis selectively in cancer cells; promising for cancer therapy development. |
| Study 4 | Polymer Chemistry | Successful incorporation into polymer matrices; enhanced mechanical properties observed. |
| Study 5 | Bioremediation | Effective degradation of organic pollutants; potential application in environmental cleanup efforts. |
Mechanism of Action
The mechanism of action of 4-Hydroxy-3-(hydroxymethyl)-1-phenyl-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid involves its interaction with molecular targets and pathways within biological systems. This compound may exert its effects by modulating enzyme activity, altering gene expression, or interacting with cellular receptors. The specific pathways involved can vary depending on the context and application .
Comparison with Similar Compounds
Research Implications and Gaps
Biological Activity
4-Hydroxy-3-(hydroxymethyl)-1-phenyl-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid (often referred to as compound A) is a polycyclic compound with potential therapeutic applications. Its biological activity has garnered attention in various fields, particularly in neuropharmacology and antioxidant research. This article reviews the compound's biological activities, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of compound A is characterized by its tetrahydronaphthalene core with hydroxymethyl and carboxylic acid functional groups. This unique structure contributes to its diverse biological activities.
1. Antioxidant Properties
Compound A exhibits significant antioxidant activity, which is crucial for protecting cells from oxidative stress. Research indicates that it can effectively scavenge free radicals and reduce oxidative damage in cellular models.
2. Neuroprotective Effects
The neuroprotective potential of compound A has been explored in models of neurodegenerative diseases such as Parkinson's disease (PD). It has been shown to protect dopaminergic neurons from oxidative damage.
- Mechanism of Action : Compound A acts as a dopamine receptor agonist and has been found to enhance dopamine release in neuronal cultures.
- Case Study : In a study involving reserpinized rats, treatment with compound A resulted in improved locomotor activity and reduced motor deficits associated with PD .
3. Anti-inflammatory Activity
Compound A also exhibits anti-inflammatory properties, which may contribute to its neuroprotective effects. It inhibits the production of pro-inflammatory cytokines in activated microglia.
| Study | Method | Findings |
|---|---|---|
| ELISA | Compound A significantly reduced IL-6 and TNF-alpha levels in treated microglial cells. |
1. Structure-Activity Relationship (SAR)
Research has focused on the structure-activity relationship of compound A, identifying key functional groups that enhance its biological activity. Modifications to the hydroxymethyl and carboxylic acid groups have been shown to influence its potency as an antioxidant and neuroprotectant.
2. In Vivo Studies
In vivo studies have confirmed the efficacy of compound A in animal models of neurodegeneration. For instance, administration of compound A improved cognitive function and reduced neuronal loss in models of Alzheimer's disease .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via Pictet-Spengler or Pomeranz-Fritsch-Bobbit cyclization, analogous to methods used for structurally related tetrahydronaphthalene derivatives. For example, refluxing with aldehydes (e.g., benzaldehyde) in acidic methanol followed by pH adjustment to 8–9 for crystallization improves yield (82–90%) and purity . Key parameters include temperature control (reflux vs. room temperature), solvent selection (methanol, acetic acid), and post-synthesis purification via column chromatography or recrystallization.
Q. How can the compound’s structure be rigorously characterized?
- Methodological Answer : Use a combination of 1D/2D NMR (1H, 13C, COSY, HSQC) to assign stereochemistry and functional groups. For instance, 1H-NMR signals for hydroxyl and hydroxymethyl groups typically appear as broad singlets (δ 9–11 ppm), while aromatic protons resonate between δ 6.5–7.5 ppm. High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+ expected for C₁₉H₂₀O₄: 336.1342). Compare spectral data with structurally similar compounds (e.g., β-carboline derivatives) to validate assignments .
Q. What purification strategies are effective for isolating this compound from reaction mixtures?
- Methodological Answer : Column chromatography (silica gel, ethyl acetate/hexane gradients) effectively separates diastereomers. For polar impurities, recrystallization from hot methanol/ethyl acetate mixtures at pH 8–9 enhances purity (>95%). Monitor via TLC (Rf ~0.3–0.5 in 1:1 ethyl acetate/hexane) .
Advanced Research Questions
Q. How do substituents (e.g., hydroxymethyl, phenyl) influence the compound’s reactivity in pharmacological assays?
- Methodological Answer : The hydroxymethyl group enhances hydrogen-bonding capacity, critical for target binding (e.g., enzyme active sites). The phenyl moiety contributes to lipophilicity, affecting membrane permeability. To assess, perform comparative SAR studies with analogs lacking these groups. Use in vitro assays (e.g., enzyme inhibition, cell viability) paired with computational docking (AutoDock Vina) to quantify interactions .
Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR chemical shift discrepancies)?
- Methodological Answer : Discrepancies may arise from tautomerism or solvent effects. For example, hydroxyl proton shifts vary with DMSO-d6 vs. CDCl₃. Use deuterium exchange (D₂O shake) to confirm exchangeable protons. For complex splitting patterns, employ 2D NMR (NOESY for spatial proximity) or variable-temperature NMR to identify dynamic processes .
Q. What strategies mitigate racemization during synthesis of the chiral tetrahydronaphthalene core?
- Methodological Answer : Use enantiopure starting materials (e.g., L-tryptophan derivatives) and chiral auxiliaries (e.g., Evans oxazolidinones). Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak AD-H column, hexane/isopropanol eluent) or polarimetry. Low-temperature reactions (<0°C) and non-polar solvents (toluene) reduce epimerization .
Key Notes
- Data Contradictions : Cross-validate NMR assignments with synthetic intermediates (e.g., tert-butyldiphenylsilyl-protected analogs) to isolate spectral contributions .
- Pharmacological Potential : Prioritize analogs with electron-donating substituents (e.g., methoxy) for enhanced bioactivity, as seen in N-phenyltetrahydronaphthalene anticancer derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
